(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
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Overview
Description
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H25ClN4O2S and its molecular weight is 360.9. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antituberculosis Activity
Research has explored the synthesis and potential medical applications of piperazine derivatives, including their role in anticancer and antituberculosis treatments. A study by Mallikarjuna, Padmashali, and Sandeep (2014) found that some synthesized piperazine derivatives exhibited significant activity against tuberculosis and certain cancer cell lines (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated the synthesis and antimicrobial properties of new pyridine derivatives, including those related to piperazine, demonstrating modest activity against various bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study by Mhaske et al. (2014) also synthesized similar compounds and found moderate to good antimicrobial activity (Mhaske et al., 2014).
Antipsychotic Activity
A study by Gopi, Sastry, and Dhanaraju (2017) focused on the design, synthesis, and evaluation of antipsychotic activity of novel compounds, including those with a piperazine structure, demonstrating significant anti-psychotic effects in experimental models (Gopi, Sastry, & Dhanaraju, 2017).
Antitumor Activity
Bhole and Bhusari (2011) synthesized and tested compounds for antitumor activity, including those with a piperazine component. They observed inhibitory effects on various cancer cell lines (Bhole & Bhusari, 2011).
Antifungal Activity
Volkova, Levshin, and Perlovich (2020) investigated a novel antifungal compound related to the piperazine class, highlighting its potential as an antifungal agent with specific solubility and partitioning characteristics (Volkova, Levshin, & Perlovich, 2020).
Enzyme Inhibition and Alzheimer's Disease
Hassan et al. (2018) synthesized multifunctional amides, including piperazine derivatives, showing moderate enzyme inhibitory potentials, suggesting potential therapeutic applications in Alzheimer's disease (Hassan et al., 2018).
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the primary targets of “(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride” could be similar receptors or enzymes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, solubility, stability, and the presence of functional groups that might undergo metabolic transformations. The compound contains a piperazine ring, which is known to enhance solubility and bioavailability in many drugs .
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S.ClH/c1-2-3-12-14(22-17-16-12)15(21)19-8-6-18(7-9-19)10-13(20)11-4-5-11;/h11,13,20H,2-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFVDTMYLJGWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.